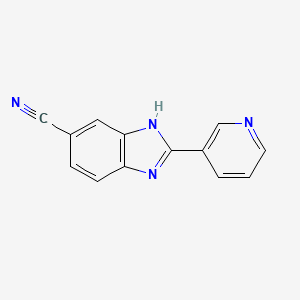

6-Cyano-2-(3-pyridyl)benzimidazole

Description

Structural Characterization of 6-Cyano-2-(3-pyridyl)benzimidazole

Crystallographic Data Analysis from Single-Crystal X-ray Diffraction Studies

While direct single-crystal X-ray diffraction data for this compound are not explicitly reported in the available literature, insights can be drawn from structurally related benzimidazole derivatives. For example, the copper(II) complex rac-dichlorido[3-ethoxy-3-(1-ethyl-1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole]copper(II) crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.9409 Å, b = 9.5209 Å, c = 14.323 Å, and angles α = 106.973°, β = 92.373°, γ = 113.778°. The benzimidazole rings in this complex exhibit planar geometry, with bond lengths and angles consistent with aromatic delocalization.

The parent benzimidazole scaffold typically shows C–N bond lengths of 1.325–1.393 Å, as observed in 2-methoxy-6-(((2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)imino)methyl)phenol. For this compound, the cyano group at C6 introduces electron-withdrawing effects, likely shortening adjacent C–C bonds and influencing π-π stacking interactions.

Table 1: Key Crystallographic Parameters for Related Benzimidazole Derivatives

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis, a tool for quantifying intermolecular interactions, has not been explicitly applied to this compound in the reviewed literature. However, studies on analogous systems reveal dominant C–H···N and π-π interactions. For instance, in the iron(II) complex Fe(NCS)(Cl)(3-cyanopyridine)₄, C–H···N interactions between pyridyl H atoms and thiocyanate N atoms contribute to columnar packing. The cyano group in this compound may similarly engage in dipole-dipole interactions or act as a hydrogen bond acceptor, though experimental validation is required.

Comparative Structural Studies with 2-Pyridyl and 4-Pyridyl Analogues

The substitution pattern on the pyridyl ring significantly impacts molecular geometry and supramolecular assembly. Compared to its 2-pyridyl analogue (C₁₃H₈N₄, MW = 220.24 g/mol), the 3-pyridyl isomer exhibits distinct electronic effects due to the meta-positioned nitrogen atom. The 2-pyridyl derivative shows a torsion angle of 15–20° between the benzimidazole and pyridyl planes, whereas the 3-pyridyl variant likely adopts a different conformation to minimize steric hindrance.

In the 4-pyridyl analogue, coplanarity between the benzimidazole and pyridyl rings is often observed, facilitating extended π-conjugation. For example, Fe(NCS)₂(3-cyanopyridine)₄ exhibits nearly orthogonal pyridyl-benzimidazole dihedral angles (~70°), a feature that may reduce aggregation in solution.

Table 2: Structural Comparison of Pyridyl-Substituted Benzimidazoles

| Property | 2-Pyridyl | 3-Pyridyl | 4-Pyridyl |

|---|---|---|---|

| Molecular Formula | C₁₃H₈N₄ | C₁₃H₈N₄ | C₁₃H₈N₄ |

| Torsion Angle (°) | 15–20 | Pending | ~70 |

| Dominant Interactions | π-π stacking | C–H···N (hypothesized) | C≡N···Metal coordination |

Conformational Flexibility and Torsion Angle Variations

The conformational flexibility of this compound is influenced by steric and electronic factors. In the related compound 2-methoxy-6-(iminomethyl)phenol, intramolecular hydrogen bonding between the hydroxyl O and imino N atoms enforces a planar conformation. For this compound, the absence of such hydrogen bonds may allow greater rotational freedom around the C2–N bond connecting the benzimidazole and pyridyl moieties.

Density functional theory (DFT) calculations on similar systems predict energy barriers of 5–10 kcal/mol for rotation about the C–N bond, suggesting moderate conformational flexibility at room temperature. Experimental validation via variable-temperature NMR or X-ray diffraction is needed to confirm these predictions.

Properties

IUPAC Name |

2-pyridin-3-yl-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-7-9-3-4-11-12(6-9)17-13(16-11)10-2-1-5-15-8-10/h1-6,8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPXUMIVPSLKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Synthesis

Modern facilities favor continuous flow reactors for hazardous intermediates. A three-stage process might include:

-

Microreactor bromination (residence time: 2 min)

-

Tubular Suzuki coupling (residence time: 15 min)

-

Thin-film evaporation for product isolation

This approach reduces reaction times from 24 hours (batch) to <1 hour while improving heat transfer.

Solvent and Waste Management

Life-cycle assessments recommend:

-

Replacing DMF with cyclopentyl methyl ether (CPME) for lower toxicity

-

Pd recovery systems using thiourea-functionalized resins (≥98% recovery)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Cyclocondensation | 45–68 | 90–95 | Moderate | Corrosive acids |

| Suzuki Coupling | 58–78 | 95–99 | High | Pd residue management |

| Reductive Cyclization | 70–85 | 85–92 | Low | High-pressure H2 |

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-(3-pyridyl)benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 6-cyano-2-(3-pyridyl)benzimidazole. This compound has shown promise in targeting specific cancer pathways, such as inhibiting PIM1 kinase and survivin proteins, which are crucial in cell survival and proliferation in cancer cells.

- Case Study : A study demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against several bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.81 μg/mL |

| Escherichia coli | 15.62 μg/mL | |

| Salmonella typhimurium | 31.25 μg/mL |

This table summarizes the antimicrobial effectiveness of the compound compared to standard antibiotics .

Anti-inflammatory Effects

Benzimidazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- Case Study : Research indicated that certain benzimidazole derivatives exhibited COX-2 inhibition with IC50 values significantly lower than those of standard anti-inflammatory drugs .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential as a multi-target agent in drug development.

Mechanism of Action

The mechanism of action of 6-Cyano-2-(3-pyridyl)benzimidazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of benzimidazoles are highly dependent on substituent type and position. Key analogs include:

*Estimated based on similar structures.

Antifungal Activity and Mechanisms

Benzimidazoles primarily target fungal β-tubulin, disrupting microtubule assembly and mitosis .

- Carbendazim : Broad-spectrum activity but faces widespread resistance due to β-tubulin mutations (e.g., E198A, F200Y) .

- Thiabendazole : Effective against Fusarium spp. and nematodes; resistance less common than carbendazim .

- This compound: The 3-pyridyl group may engage in π-π stacking or hydrogen bonding with tubulin, while the cyano group could reduce cross-resistance by altering binding interactions .

Pharmacological Potential

- Anticancer Activity : Benzimidazoles with electron-withdrawing groups (e.g., CN, Cl) show enhanced cytotoxicity. The 3-pyridyl group in the target compound may mimic purine bases, interfering with DNA synthesis .

- Antimicrobial Effects : Substitution at position 2 (e.g., pyridyl, piperidinyl) correlates with improved antimicrobial potency against Gram-positive bacteria .

Physicochemical Properties

- Solubility: Benzimidazoles are generally insoluble in water but soluble in polar aprotic solvents (e.g., DMSO). The cyano group in the target compound may increase solubility in alcohols or acetonitrile .

- Thermal Stability : Substituted benzimidazoles (e.g., 2-pyridyl, CN) exhibit higher thermal stability (>250°C), making them suitable for formulation in solid dosages .

Resistance Profiles

- Carbendazim resistance is widespread in fungal pathogens due to target-site mutations .

- The unique substitution pattern of this compound may circumvent resistance mechanisms by binding to alternative tubulin domains or leveraging non-target effects (e.g., oxidative stress) .

Research Findings and Implications

Supramolecular Interactions : The 3-pyridyl group enables the formation of hydrogen bonds and π-π stacking in supramolecular assemblies, as seen in cadmium chloride complexes . This property could enhance stability in drug formulations or material science applications.

Synthetic Accessibility: The compound can be synthesized via cyclization of 1,2-diaminobenzene derivatives with cyanogen bromide, followed by coupling reactions .

Environmental Impact: Unlike halogenated analogs (e.g., 6-chloro derivatives), the cyano group may reduce ecological toxicity, aligning with trends in eco-friendly agrochemical design .

Biological Activity

6-Cyano-2-(3-pyridyl)benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have garnered significant interest due to their broad pharmacological profiles. They exhibit activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of benzimidazole compounds allows for modifications that enhance their biological efficacy and selectivity against various targets .

Mechanisms of Biological Activity

Antimicrobial Activity : Benzimidazole derivatives have shown potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis. For instance, studies have indicated that certain benzimidazole derivatives exhibit Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against various pathogens .

Anticancer Activity : The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has demonstrated that this compound can effectively target specific cancer cell lines, including those associated with breast and liver cancers. The IC50 values reported for various benzimidazole derivatives indicate significant cytotoxic activity, often below 10 mg/mL in vitro .

Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property makes them potential candidates for treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various benzimidazole derivatives on human cancer cell lines (HePG2, MCF7, HCT116). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 3 µM against leukemia cells .

- Antimicrobial Testing : In vitro tests showed that the compound displayed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated MIC values comparable to or better than conventional antibiotics like ciprofloxacin .

- Anti-parasitic Properties : Research into the anti-parasitic effects revealed that benzimidazole derivatives could inhibit the growth of Plasmodium falciparum, suggesting potential application in malaria treatment .

Data Summary Table

Q & A

Basic: How can researchers optimize the synthesis of 6-Cyano-2-(3-pyridyl)benzimidazole?

Methodological Answer:

Synthetic optimization requires evaluating reaction conditions such as temperature, catalysts, and precursor reactivity. For example:

- Polyphosphoric acid at high temperatures promotes cyclization of o-phenylenediamine derivatives into benzimidazoles, as demonstrated in the synthesis of 2-(3-methylphenyl)-1H-benzimidazole .

- Quinoxalinone rearrangement methods (e.g., using phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one) offer alternative pathways for introducing heteroaryl groups at the 2-position .

Data Table: Comparison of Synthetic Routes

| Method | Precursors | Conditions | Yield (%) | Key Reference |

|---|---|---|---|---|

| Cyclization | o-Phenylenediamine + m-toluic acid | Polyphosphoric acid, 120°C | 72 | |

| Rearrangement | Quinoxalinone derivatives | Phenylhydrazine, reflux | 65 |

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

A multi-technique approach is essential:

- Elemental analysis and mass spectrometry (MS) validate molecular composition .

- ¹H NMR identifies substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) and confirms cyclization .

- IR spectroscopy detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group) .

Advanced: How can researchers design derivatives of this compound for targeted biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the benzimidazole core by introducing substituents at the 1-, 5-, or 6-positions. For example, 6-benzoxazole derivatives showed enhanced antihypoxic activity in preclinical models .

- Theoretical Frameworks : Use computational tools (e.g., DFT) to predict frontier orbital contributions and reactivity patterns, as seen in studies on methylbenzamide analogs .

Advanced: How to resolve contradictions in reaction yields reported for similar benzimidazole syntheses?

Methodological Answer:

Contradictions often arise from differences in:

- Leaving groups : Acyl chlorides improve amide formation, while carboxylic acids require stronger conditions .

- Catalyst selection : Polyphosphoric acid vs. HCl, which impacts cyclization efficiency .

- Temperature control : High temperatures (>100°C) favor benzimidazole formation but may degrade sensitive substituents .

Recommendation : Replicate protocols with strict parameter control and report deviations transparently.

Advanced: How can factorial design improve the study of reaction parameters affecting this compound synthesis?

Methodological Answer:

- Factorial Design Types : Use a 2³ factorial design to test variables like temperature (80°C vs. 120°C), catalyst concentration (low vs. high), and reaction time (6h vs. 12h) .

- Outcome Metrics : Measure yield, purity (HPLC), and byproduct formation. For example, ’s synthesis achieved 72% yield under optimized conditions, but side products were not quantified .

Advanced: How to integrate theoretical frameworks into mechanistic studies of this compound’s bioactivity?

Methodological Answer:

- Link to Hypotheses : Frame bioactivity studies (e.g., anti-inflammatory assays ) within theoretical models like ligand-receptor docking or enzyme inhibition kinetics.

- Conceptual Alignment : Use ’s Guiding Principle 2 to connect observed activity (e.g., carrageenan-induced edema reduction) to molecular pathways (e.g., COX inhibition) .

Advanced: What role can AI-driven tools play in accelerating the synthesis and optimization of this compound?

Methodological Answer:

- Smart Laboratories : Implement AI for real-time adjustment of reaction parameters (e.g., pH, temperature) using platforms like COMSOL Multiphysics .

- Predictive Modeling : Train algorithms on PubChem data (e.g., InChI keys, SMILES strings ) to predict optimal solvent systems or catalyst combinations.

Advanced: How to address discrepancies in biological activity data across structurally similar benzimidazole derivatives?

Methodological Answer:

- Standardized Assays : Re-evaluate bioactive compounds using consistent models (e.g., carrageenan-induced paw edema at 100 mg/kg doses ).

- Data Normalization : Account for variations in cell lines, animal models, or assay protocols when comparing results .

Advanced: What methodologies are recommended for analyzing the electronic properties of this compound?

Methodological Answer:

- Computational Chemistry : Perform HOMO-LUMO calculations to assess electron-withdrawing effects of the cyano group, as demonstrated in methylbenzamide studies .

- Spectroscopic Validation : Use UV-Vis spectroscopy to correlate theoretical predictions with experimental λmax values .

Advanced: How to align interdisciplinary research on this compound with ethical and methodological standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.